2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine
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Overview
Description
2-Ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group and a pyrrolidine ring attached to an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent . The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
2-Ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring that have diverse pharmacological properties.
Pyridine Derivatives: These compounds are widely used in medicinal chemistry for their biological activities.
Uniqueness
2-Ethoxy-5-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole and pyrrolidine rings enhances its potential as a versatile compound in drug discovery and development .
Properties
IUPAC Name |
(6-ethoxypyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-20-12-4-3-10(7-15-12)14(19)18-6-5-11(8-18)13-16-9-21-17-13/h3-4,7,9,11H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKRGOZDOXTIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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